Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-

Description

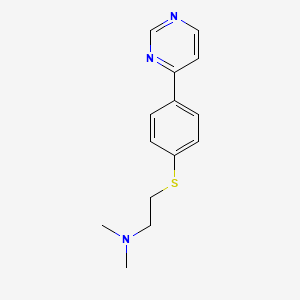

Structure and Key Features: The compound "Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-" features a dimethylaminoethyl backbone (N,N-dimethylethanamine) linked via a thioether group to a phenyl ring substituted at the para position with a pyrimidinyl moiety. The pyrimidine ring, a nitrogen-rich heterocycle, may facilitate hydrogen bonding or π-π stacking in biological targets, making this compound relevant in medicinal chemistry or agrochemical research .

For instance, thioether linkages are often formed using thiols and halogenated precursors under basic conditions .

Properties

CAS No. |

117269-55-3 |

|---|---|

Molecular Formula |

C14H17N3S |

Molecular Weight |

259.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-pyrimidin-4-ylphenyl)sulfanylethanamine |

InChI |

InChI=1S/C14H17N3S/c1-17(2)9-10-18-13-5-3-12(4-6-13)14-7-8-15-11-16-14/h3-8,11H,9-10H2,1-2H3 |

InChI Key |

HNPUZYTYTIYNIB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1=CC=C(C=C1)C2=NC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

Thioether Formation: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.

Ethanamine Attachment: The final step involves the alkylation of the thioether with N,N-dimethylethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted ethanamines.

Scientific Research Applications

N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and enhances binding affinity . The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analysis and Challenges

Biological Activity

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-, also known by its CAS number 117269-55-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- is characterized by a unique molecular structure that includes:

- A pyrimidine ring

- A phenyl group

- A thioether linkage

The molecular formula is with a molecular weight of approximately 259.37 g/mol . This structure is essential for its biological interactions and pharmacological effects.

Research indicates that Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- may function through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical processes within cells, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission. Such interactions could be beneficial in treating neurological disorders or other conditions linked to receptor activity.

Biological Activity and Therapeutic Potential

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- has shown promise in various biological assays. Here are some highlighted findings:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Its interaction with neurotransmitter systems hints at potential applications in neuroprotection, possibly benefiting conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-. Below is a summary of notable research findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Identified as an inhibitor of specific metabolic enzymes, affecting glucose metabolism. |

| Study 2 | Receptor Binding | Showed affinity for neurotransmitter receptors, indicating potential use in treating mood disorders. |

| Study 3 | Anticancer Properties | Demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting further investigation for cancer therapy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.